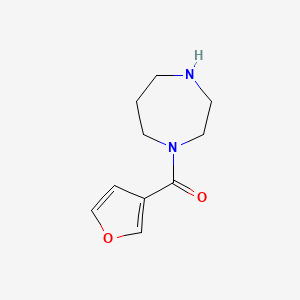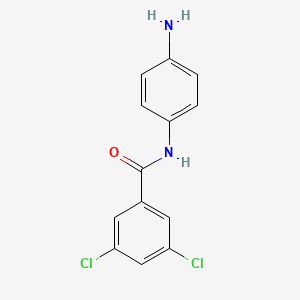
N-(4-Aminophenyl)-3,5-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminophenyl)-3,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(4-Aminophenyl)-3,5-dichlorobenzamide can be achieved through the amination of 3,5-dichlorobenzoic acid with 4-aminophenylamine. This reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reduction Reaction: Another method involves the reduction of a nitro precursor, such as N-(4-nitrophenyl)-3,5-dichlorobenzamide, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(4-Aminophenyl)-3,5-dichlorobenzamide can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form N-(4-Aminophenyl)-3,5-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: N-(4-Nitrophenyl)-3,5-dichlorobenzamide
Reduction: N-(4-Aminophenyl)-3,5-dichlorobenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
科学研究应用
Chemistry: N-(4-Aminophenyl)-3,5-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies to understand the molecular mechanisms of enzyme activity.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with specific properties.
作用机制
The mechanism of action of N-(4-Aminophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
相似化合物的比较
- N-(4-Aminophenyl)-3,5-dichlorobenzylamine
- N-(4-Nitrophenyl)-3,5-dichlorobenzamide
- N-(4-Methoxyphenyl)-3,5-dichlorobenzamide
Comparison:
- N-(4-Aminophenyl)-3,5-dichlorobenzylamine: This compound is similar in structure but has a benzylamine group instead of a benzamide group. It exhibits different reactivity and biological activity due to the presence of the amine group.
- N-(4-Nitrophenyl)-3,5-dichlorobenzamide: This compound has a nitro group instead of an amino group, which significantly alters its chemical and biological properties. It is more prone to reduction reactions and has different applications in research.
- N-(4-Methoxyphenyl)-3,5-dichlorobenzamide: The presence of a methoxy group instead of an amino group changes the compound’s electronic properties and reactivity. It is used in different synthetic applications and has distinct biological activities.
N-(4-Aminophenyl)-3,5-dichlorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
N-(4-aminophenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPCCGHHJIEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
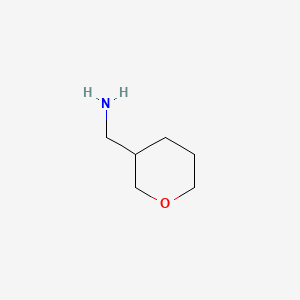

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1341133.png)
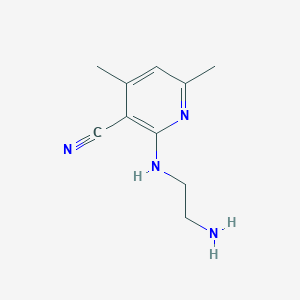

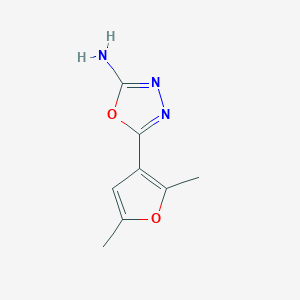
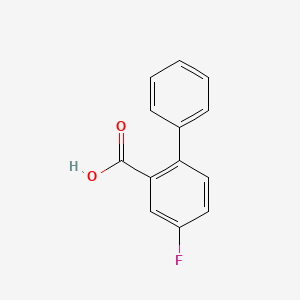
![5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1341143.png)

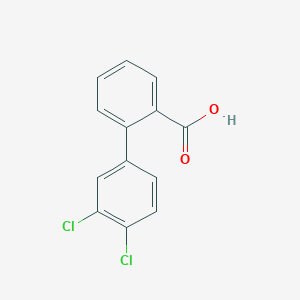
![2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341149.png)


